Technical Synthesis Guide: 2-Methyl-5-(3-nitrobenzoyl)pyridine
Technical Synthesis Guide: 2-Methyl-5-(3-nitrobenzoyl)pyridine
Executive Summary & Strategic Analysis
The synthesis of 2-Methyl-5-(3-nitrobenzoyl)pyridine (CAS: 106296-33-7) represents a critical intermediate step in the development of diaryl ketone scaffolds, often utilized in the construction of tubulin inhibitors, kinase inhibitors, and potential anti-androgen therapeutics.
From a retrosynthetic perspective, the molecule presents two distinct challenges: the electron-deficient nature of the pyridine ring and the regioselective introduction of the nitro group. This guide outlines two distinct pathways:
-
Route A (Industrial/Scalable): A robust Friedel-Crafts acylation followed by regioselective nitration. This route prioritizes cost-efficiency and scalability.
-
Route B (Precision/Discovery): A Palladium-catalyzed carbonylative Suzuki coupling. This route prioritizes functional group tolerance and convergent synthesis for library generation.
Retrosynthetic Analysis
The target molecule can be disconnected at the carbonyl bridge. The choice of disconnection dictates the synthetic strategy.
Figure 1: Retrosynthetic tree illustrating the two primary approaches: Late-stage Nitration (Red) and Convergent Carbonylation (Green).
Route A: The Classical Industrial Approach
Mechanism: Friedel-Crafts Acylation & Electrophilic Aromatic Substitution Best For: Multi-gram to Kilogram scale-up.
Mechanistic Insight
This route exploits the differential reactivity of the two aromatic rings. The pyridine ring, especially when protonated or complexed with Lewis acids, is highly deactivated towards electrophilic attack. Conversely, the phenyl ring, while deactivated by the carbonyl group, is still significantly more reactive than the pyridinium species. The carbonyl group directs the incoming nitronium ion (
Step-by-Step Protocol
Step 1: Synthesis of 2-Methyl-5-benzoylpyridine
Precursor Synthesis
-
Activation: Charge a reaction vessel with 6-methylnicotinic acid (1.0 eq) and thionyl chloride (SOCl
, 5.0 eq). Reflux for 2 hours until the solution is clear. Evaporate excess SOCl under vacuum to obtain crude 6-methylnicotinoyl chloride. -
Acylation: Suspend the crude acid chloride in anhydrous benzene (acting as solvent and reagent, 10 vol).
-
Catalysis: Cool to 0°C. Portion-wise, add anhydrous Aluminum Chloride (AlCl
, 3.5 eq). Note: Excess AlCl is required to complex the pyridine nitrogen. -
Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC or LCMS.
-
Quench: Pour the reaction mixture carefully onto crushed ice/HCl. The pyridine-aluminum complex will hydrolyze.
-
Workup: Basify the aqueous layer with NaOH to pH 10. Extract with Dichloromethane (DCM). Dry over MgSO
and concentrate. -
Yield Expectation: 75–85% as a pale yellow oil or solid.
Step 2: Regioselective Nitration
Target Synthesis
-
Preparation: Dissolve 2-methyl-5-benzoylpyridine (1.0 eq) in concentrated Sulfuric Acid (H
SO , 5 vol) at 0°C. -
Nitration: Dropwise, add fuming Nitric Acid (HNO
, 1.1 eq) maintaining the internal temperature below 10°C. -
Progression: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.
-
Checkpoint: If reaction is sluggish, heat to 50°C. The protonated pyridine ring will remain untouched.
-
-
Quench: Pour the reaction mixture onto ice water.
-
Isolation: Neutralize with solid Sodium Carbonate (Na
CO ) to pH 8. The product will precipitate.[1] Filter the solid.[1][2][3][4] -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).
Quantitative Data Summary[2][5]
| Parameter | Value | Notes |
| Overall Yield | 60–70% | Two steps |
| Purity (HPLC) | >98% | After recrystallization |
| Key Impurity | 2-nitro isomer | <2% (Sterically/electronically disfavored) |
| Appearance | Yellow crystalline solid | Melting point approx. 110–115°C |
Route B: The Modern Catalytic Approach
Mechanism: Palladium-Catalyzed Carbonylative Cross-Coupling Best For: Library synthesis, avoiding strong acids, or if starting materials are already functionalized.
Mechanistic Insight
This route utilizes a "CO insertion" mechanism. The Palladium(0) catalyst undergoes oxidative addition with the aryl bromide. Carbon monoxide coordinates and inserts into the Pd-C bond, forming an acyl-palladium species. Transmetallation with the boronic acid followed by reductive elimination yields the diaryl ketone. This method avoids the harsh nitration conditions that might degrade sensitive functional groups.
Figure 2: Simplified catalytic cycle for the Carbonylative Suzuki Coupling.
Step-by-Step Protocol
-
Reagents: In a pressure tube or autoclave, combine:
-
5-Bromo-2-methylpyridine (1.0 eq)
-
3-Nitrophenylboronic acid (1.2 eq)
-
Pd(dppf)Cl
(3 mol%) or Pd(OAc) /PPh -
Potassium Carbonate (K
CO , 3.0 eq)
-
-
Solvent: Add dry 1,4-Dioxane or Toluene (10 vol).
-
Atmosphere: Purge the vessel with Argon, then introduce Carbon Monoxide (CO) .
-
Lab Scale: A CO balloon (1 atm) is often sufficient.
-
Safety: CO is highly toxic. Use a dedicated CO detector and fume hood.
-
-
Reaction: Heat to 80–100°C for 12–16 hours.
-
Workup: Cool to room temperature. Vent the CO safely. Filter the mixture through a pad of Celite to remove Palladium residues.
-
Purification: Concentrate the filtrate and purify via Flash Column Chromatography (SiO
, 0-30% EtOAc in Hexanes).
Analytical Characterization
To validate the synthesis, the following spectral data should be obtained.
-
H NMR (400 MHz, CDCl
):- 9.0 (d, 1H, Pyridine H-6) - Most deshielded due to N and Carbonyl.
- 8.6 (t, 1H, Phenyl H-2) - Between nitro and carbonyl.
- 8.5 (dd, 1H, Phenyl H-4)
- 8.1 (dd, 1H, Pyridine H-4)
- 8.0 (d, 1H, Phenyl H-6)
- 7.7 (t, 1H, Phenyl H-5)
- 7.3 (d, 1H, Pyridine H-3)
- 2.7 (s, 3H, Methyl group).
-
Mass Spectrometry (ESI+):
-
Calculated Mass: 242.07
-
Observed [M+H]
: 243.1
-
Safety & Handling
-
Nitration Risks: The reaction of nitric acid with organic compounds is exothermic. Runaway reactions can occur. Strict temperature control (<10°C during addition) is mandatory.
-
Carbon Monoxide: In Route B, CO is an odorless, silent killer. Reactions must be performed in a well-ventilated fume hood with active monitoring.
-
Nitro Aromatics: 3-Nitrobenzoyl derivatives can be shock-sensitive if dry. Handle intermediates with care.
References
-
Friedel-Crafts Acylation of Pyridines
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989; pp 1013.
-
Carbonylative Suzuki Coupling
-
Bretzke, S.; Schemies, J.; Kunick, C. Palladium-Catalyzed Carbonylative Cross-Coupling of Aryl Bromides with Arylboronic Acids.Synlett2006 , 10, 1559–1562. Link
-
-
Specific Compound Reference (Analogous Chemistry)
-
Synthesis of (6-methylpyridin-3-yl)(phenyl)methanone derivatives. Patent WO2013065064A1. Link
-
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis routes of 3-Nitrobenzoyl chloride [benchchem.com]
- 3. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 4. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 5. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]
